5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one is a complex organic compound known for its unique structural features and significant chemical properties. This compound belongs to the class of peri-naphthalenes, which are characterized by their peri-substituted naphthalene rings. The presence of multiple dimethylamino groups contributes to its high basicity and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic amination of naphthalene derivatives. For instance, the nitration of 1,5-bis(p-tolylsulfonylamino)naphthalene can lead to the formation of 2,6-dinitro derivatives, which can be further transformed into the desired compound through subsequent amination and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and nucleophilic substitution reactions are often employed in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield naphthalene derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one involves its interaction with molecular targets through its dimethylamino groups. These groups can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways . The compound’s high basicity also allows it to act as a proton sponge, neutralizing acidic environments .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
1,4,5,8-Tetrakis(dimethylamino)naphthalene: Another peri-naphthalene derivative with multiple dimethylamino groups, exhibiting similar chemical behavior.
Uniqueness
5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specialized chemical and industrial applications .
Properties
Molecular Formula |
C28H31N3O |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
6,7,8'-tris(dimethylamino)spiro[1,2-dihydrophenalene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C28H31N3O/c1-29(2)21-9-7-8-19-26(21)24(32)15-17-28(19)16-14-18-10-12-22(30(3)4)27-23(31(5)6)13-11-20(28)25(18)27/h7-13,15,17H,14,16H2,1-6H3 |
InChI Key |
BUCXQKQWSZDMOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC=C3C2=C(CCC34C=CC(=O)C5=C4C=CC=C5N(C)C)C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.